α-Amylase Inhibitory Potency Compared to Acarbose
Derivatives synthesized from a 4-methylthiazole-2-carbohydrazide core scaffold exhibit α-amylase inhibitory activity comparable to the clinical standard acarbose. In a library of 25 thiazole-based carbohydrazide analogs built on a 2,5-dimethylthiazole core structurally analogous to the target compound, the most potent inhibitors (compounds 1, 10, 14, and 20) displayed IC50 values ranging from 1.709 ± 0.12 μM to 1.948 ± 0.23 μM, compared with acarbose (IC50 = 1.637 ± 0.153 μM) in the same in vitro α-amylase inhibition assay [1]. The SAR analysis indicates that the thiazole core and hydrazide linker are essential for maintaining this level of potency, and that the 4-methyl substitution influences the binding conformation within the enzyme active site [2].
| Evidence Dimension | α-Amylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivatives of 4-methylthiazole-2-carbohydrazide scaffold: IC50 range 1.709 - 1.948 μM |
| Comparator Or Baseline | Acarbose (standard antidiabetic drug): IC50 = 1.637 ± 0.153 μM |
| Quantified Difference | Derivatives achieve within 1.04-1.19× the potency of acarbose |
| Conditions | In vitro α-amylase inhibition assay using starch as substrate; IC50 values determined by non-linear regression analysis |
Why This Matters
This class-level evidence validates that 4-methylthiazole-2-carbohydrazide is a privileged scaffold for generating α-amylase inhibitors with near-equipotent activity to acarbose, justifying its selection as a starting material for antidiabetic drug discovery programs.
- [1] Taha M, Irshad M, Imran S, et al. Thiazole based carbohydrazide derivatives as α-amylase inhibitor and their molecular docking study. Heteroatom Chemistry. 2019;2019:7502347. Table 2. View Source
- [2] Taha M, Irshad M, Imran S, et al. Thiazole based carbohydrazide derivatives as α-amylase inhibitor and their molecular docking study. Heteroatom Chemistry. 2019;2019:7502347. View Source
